molecular formula C14H21N B1428964 N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine CAS No. 1079178-27-0

N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine

Cat. No. B1428964
M. Wt: 203.32 g/mol
InChI Key: LECOQDMLFAEFNG-UHFFFAOYSA-N
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Description

N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine, also known as N-methylcyclopropanamine, is an organic compound with a cyclic structure and a molecular formula of C10H17N. It is a versatile compound that is used for a variety of purposes, including as a synthetic intermediate, as a pharmaceutical agent, and as a research tool. N-methylcyclopropanamine is a cyclic amine, meaning it contains a nitrogen atom surrounded by three carbon atoms. It is a colorless solid with a melting point of 46-48°C.

Scientific Research Applications

Neurobiological Studies and Treatment Potentials

N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine and similar compounds have been studied for their roles in neurobiology and potential therapeutic applications. Cyclopropanamine compounds, including those structurally related to N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine, have been explored for their inhibitory effects on Lysine-specific demethylase-1 (LSD1). LSD1 plays a crucial role in the regulation of gene expression through histone modification, with implications for treating schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).

Analytical Chemistry and Metabolite Identification

In the field of analytical chemistry, cyclopropanamine derivatives have been analyzed for their metabolites. Studies have examined the transformation of related compounds by various microbial species, which can assist in understanding the metabolism and environmental impact of these substances (M. J. Schocken, J. Mao, D. J. Schabacker, 1997).

Chemical Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of related cyclopropanamine compounds. This includes studies on the synthesis processes and the analysis of the chemical and physical properties of these substances, which are essential for their application in various scientific and medical fields (P. Kavanagh, D. Angelov, J. O'Brien, J. Power, S. McDermott, Brian Talbot, J. Fox, C. O'donnell, R. Christie, 2013).

Environmental and Toxicological Research

Environmental and toxicological research involving cyclopropanamine derivatives has been conducted to understand their impact and behavior in different ecological systems. This includes studying the degradation and transformation of these compounds in various environments, providing insight into their persistence and potential ecological risks (A. V. Bezdudny, Denis Klukovsky, N. Simurova, Pavel K. Mykhailiuk, O. Shishkin, Yurii M. Pustovit, 2011).

properties

IUPAC Name

N-[[4-(2-methylpropyl)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11(2)9-12-3-5-13(6-4-12)10-15-14-7-8-14/h3-6,11,14-15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECOQDMLFAEFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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